3,4-Dibutylthiophene
Description
Contextual Significance within Thiophene (B33073) Chemistry and π-Conjugated Systems
Thiophenes are fundamental components in the field of π-conjugated systems. These systems, characterized by alternating single and double bonds, allow for the delocalization of π-electrons across the molecular backbone. This delocalization is the source of their unique electronic and optical properties, making them suitable for use as organic semiconductors. Polythiophenes, polymers composed of repeating thiophene units, have been extensively studied for their potential in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). frontiersin.org
A major challenge with unsubstituted polythiophenes is their poor solubility, which severely limits their processability and characterization. The introduction of flexible alkyl side chains onto the thiophene ring is a widely adopted strategy to overcome this issue. Placing these chains at the 3 and 4 positions, as in 3,4-dibutylthiophene, effectively prevents the close packing and aggregation that leads to insolubility, without significantly disrupting the π-conjugation along the polymer backbone. This is because the substituents are perpendicular to the main conjugated chain, preserving the electronic pathway.
The copolymerization of this compound with other monomers, such as 3-butylthiophene (B39377), allows for the fine-tuning of electronic properties like the conjugation length and the energy gap. researchgate.netresearchgate.net The composition of the comonomer feed during polymerization directly influences the optical and electronic characteristics of the resulting copolymer. researchgate.net This modulation is critical for optimizing materials for specific applications, such as matching the energy levels of donor and acceptor materials in photovoltaic devices. researchgate.net The use of 3,4-disubstituted thiophenes, including this compound, is therefore a cornerstone for creating stable, processable, and electronically tunable conjugated polymers. researchgate.netresearchgate.net
Table 1: Properties of Polymers Incorporating this compound Units
| Polymer/Copolymer System | Synthesis Method | Key Properties/Findings | Application Area | Reference |
|---|---|---|---|---|
| Poly(3-butylthiophene-co-3,4-dibutylthiophene) | Chemical Copolymerization | Optical properties are dependent on the composition of the comonomer feed, allowing for modulation of the energy gap. | Photovoltaics | researchgate.net |
| Poly(this compound-2,5-diylvinylene) | Pd-catalyzed C-C coupling reaction | Resulting polymer is soluble; deep blue in the neutral state and transparent in the doped state. | Electro-optical materials | kpi.ua |
| Copolymers with Dithienothiophene | Copolymerization | Designed to create low energy gap materials with improved processability for photovoltaic applications. | Photovoltaics | researchgate.net |
Evolution of Research Trajectories for this compound Derivatives
The research trajectory for this compound has evolved from its use as a simple solubility-enhancing monomer to its incorporation into highly complex, multifunctional molecular architectures. Initially, research focused on leveraging its properties to create soluble and processable conducting polymers. A key step in this evolution was the synthesis of functionalized monomers like 3,4-dibutyl-2,5-diiodothiophene (B3047015). kpi.ua This derivative serves as a versatile building block for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, enabling the precise synthesis of structurally well-defined polymers and oligomers. kpi.uaresearchgate.net For instance, the reaction of 3,4-dibutyl-2,5-diiodothiophene with organostannane reagents has been used to create novel poly(thiophene-2,5-diylvinylene)s with interesting electro-optical properties. kpi.ua
More recent research has expanded the role of this compound beyond bulk polymers into the realm of molecular electronics and photophysics. Scientists have synthesized sophisticated "molecular wires" where the this compound unit acts as a rigid, π-conjugated spacer. These spacers are used to link multiple photoactive or electroactive centers, such as ruthenium(II) or osmium(II) polypyridine complexes. academie-sciences.frresearchgate.netnih.gov In these systems, the oligothiophene bridge, built from units like 2,5-diethynyl-3,4-dibutylthiophene, facilitates electronic communication and energy transfer between the terminal metal complexes. academie-sciences.frnih.govresearchgate.net The length and composition of this bridge, containing one or more this compound units, can be precisely controlled to tune the distance between the metal centers and study fundamental processes of charge and energy transport. academie-sciences.frnih.gov This advanced research investigates the intricate interplay between different electronic states (e.g., metal-to-ligand charge transfer vs. π,π* states) within a single, large molecule, which is crucial for designing next-generation materials for light harvesting and molecular-scale computing. academie-sciences.frnih.govcapes.gov.br
Table 2: Evolution of this compound Derivatives in Research
| Derivative Type | Research Focus | Example Derivative | Synthetic Method | Application/Field of Study | Reference |
|---|---|---|---|---|---|
| Monomer for Copolymers | Modulating electronic properties of polythiophenes | This compound | Chemical Copolymerization | Processable conducting polymers | researchgate.net |
| Functionalized Monomer for Cross-Coupling | Synthesis of well-defined conjugated polymers | 3,4-Dibutyl-2,5-diiodothiophene | Stille Coupling | Poly(thiophene-diylvinylene)s | kpi.ua |
| Conjugated Spacer in Molecular Wires | Studying intramolecular energy and electron transfer | 2,5-Diethynyl-3,4-dibutylthiophene | Cross-Coupling Reactions | Molecular electronics, Photophysics | academie-sciences.frresearchgate.net |
| Ligand Component in Metal Complexes | Linking photoactive metal centers | bpy-E(T)nE-bpy (where T includes DBT') | Multi-step organic synthesis | Photosensitizers, Artificial photosynthesis | nih.gov |
Note: bpy = 2,2'-bipyridine; E = ethynyl (B1212043) group; T = thiophene fragment; DBT' = this compound
Table of Mentioned Chemical Compounds
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibutylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-3-5-7-11-9-13-10-12(11)8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXCQUBXKMXXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC=C1CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461583 | |
| Record name | 3,4-dibutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85932-61-2 | |
| Record name | 3,4-dibutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dibutylthiophene and Its Precursors
Diverse Synthetic Routes for the Core 3,4-Dibutylthiophene Heterocycle
The most direct and commonly cited method for synthesizing the this compound core involves the dialkylation of a di-halogenated thiophene (B33073) precursor.
A prominent and efficient route starts from the commercially available 3,4-dibromothiophene (B32776). acs.orgacs.org This precursor undergoes a Kumada cross-coupling reaction, where the bromine atoms are substituted with butyl groups. The reaction is typically catalyzed by a nickel(II) complex, such as [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) [NiCl2(dppe)], using a Grignard reagent like butylmagnesium bromide. This approach is favored because the butyl chains enhance the solubility of subsequent products and can lead to better yields in the synthesis of more complex derivatives. acs.orgacs.org
While other general thiophene syntheses exist, such as the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds or the Gewald reaction for aminothiophenes, the metal-catalyzed alkylation of 3,4-dihalothiophenes remains the most straightforward and specific method for producing this compound itself. derpharmachemica.com
Strategic Design and Synthesis of Functionalized this compound Precursors
For applications in polymer chemistry and materials science, the this compound core must be functionalized with reactive groups, typically halogens, at the 2- and 5-positions. These functionalized precursors are pivotal intermediates for building larger oligomeric and polymeric structures. acs.orgkpi.ua
The most common strategy involves the direct halogenation of the synthesized this compound.
Iodination : A key functionalized precursor, 3,4-dibutyl-2,5-diiodothiophene (B3047015), is prepared by reacting this compound with iodine. acs.org This reaction is often carried out in a solvent mixture like toluene (B28343) and dichloromethane, using mercuric oxide (HgO) as a promoter. acs.org
Bromination : Alternatively, 2,5-dibromo-3,4-dibutylthiophene (B14256764) can be synthesized and used in subsequent coupling reactions.
These di-halogenated derivatives serve as crucial building blocks that can be selectively coupled to other molecules to extend the conjugated system. acs.orgkpi.ua The butyl groups at the 3- and 4-positions are strategically important as they ensure the solubility of these precursors and the final polymeric materials. acs.org
Catalytic Strategies in the Formation of this compound Linkages (e.g., metal-catalyzed cyclization, cross-couplings)
Catalysis is fundamental to the synthesis of both the this compound core and its subsequent use in forming larger molecules. Metal-catalyzed cross-coupling reactions are the most prevalent strategies.
Nickel-Catalyzed Coupling : As mentioned for the core synthesis, nickel(II) complexes are effective catalysts for the Kumada alkylation of 3,4-dibromothiophene with butylmagnesium bromide to form this compound. acs.orgacs.org
Palladium-Catalyzed Couplings : Palladium catalysts are extensively used to form new carbon-carbon bonds using functionalized this compound precursors. These reactions are central to the synthesis of conjugated oligomers and polymers.
Sonogashira-Hagihara Reaction : This reaction couples terminal alkynes with aryl or vinyl halides. It is used to connect 3,4-dibutyl-2,5-diiodothiophene with ethynyl-functionalized molecules, promoted by palladium complexes to create diethynyl-3,4-dibutylthiophene-containing structures. acs.orgacs.org
Stille Coupling : This reaction involves the coupling of an organotin compound (stannane) with an organohalide. It has been employed to synthesize poly(this compound-2,5-diylvinylene) by reacting 3,4-dibutyl-2,5-diiodothiophene with E-1,2-bis(tri-n-butylstannyl)ethylene, catalyzed by a palladium complex. kpi.ua Similarly, 2,5-dibromo-3,4-dibutylthiophene can be coupled with stannylated derivatives of other heterocycles, such as ethylenedioxythiophene (EDOT), using a Pd(PPh₃)₄ catalyst.
Suzuki Coupling : This involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. This method is also utilized for linking this compound units into larger molecular architectures. rsc.org
The table below summarizes the key catalytic strategies employed.
| Reaction Type | Precursor(s) | Catalyst Example | Product Type |
| Kumada Coupling | 3,4-Dibromothiophene, Butylmagnesium bromide | NiCl₂(dppe) | This compound |
| Sonogashira Coupling | 3,4-Dibutyl-2,5-diiodothiophene, Terminal alkyne | Pd(PPh₃)₄ / CuI | Aryl-alkyne systems |
| Stille Coupling | 3,4-Dibutyl-2,5-diiodothiophene, Organostannane | (π-C₃H₅PdOAc)₂ | Conjugated polymers |
| Stille Coupling | 2,5-Dibromo-3,4-dibutylthiophene, Organostannane | Pd(PPh₃)₄ | Functionalized oligomers |
| Suzuki Coupling | 3,4-Dibutyl-2,5-dihalothiophene, Organoboronic acid/ester | Pd(PPh₃)₄ | Bi-aryl systems |
Advanced Purification and Isolation Techniques for Research-Grade this compound
Obtaining high-purity this compound and its derivatives is essential for reliable research and material applications. The purification method depends on the physical state of the compound (liquid or solid), the scale of the reaction, and the nature of the impurities.
Filtration and Extraction : After synthesis, crude reaction mixtures are often subjected to initial workup procedures. For example, in the iodination of this compound, the mixture is filtered through Celite to remove solid reagents like mercuric oxide. acs.org This is followed by a liquid-liquid extraction, where the organic layer is washed sequentially with solutions like sodium thiosulfate (B1220275) (to remove excess iodine), water, and brine, before being dried over an anhydrous salt like magnesium sulfate. acs.org
Column Chromatography : This is one of the most common and versatile methods for purifying organic compounds. rochester.edu For the derivatives of this compound, column chromatography using silica (B1680970) gel or alumina (B75360) is frequently employed to separate the desired product from unreacted starting materials, catalysts, and byproducts. alfa-chemistry.com The choice of eluent (solvent system) is critical for achieving good separation. pw.live
Crystallization/Recrystallization : This technique is highly effective for purifying solid compounds. studymind.co.uk It relies on the difference in solubility between the desired compound and impurities in a suitable solvent. By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the pure compound crystallizes out, leaving impurities behind in the solution. studymind.co.uk
Distillation : For liquid compounds like this compound itself, distillation can be an effective purification method, especially on a larger scale. rochester.edu If the compound is sensitive to high temperatures, vacuum distillation is used to lower the boiling point and prevent decomposition. pw.live
Centrifugation and Washing : In the synthesis of polymeric materials derived from this compound, the resulting solid polymer is often isolated by centrifugation. The solid is then washed repeatedly with various solvents (e.g., DMF, methanol (B129727), hexane) to remove residual monomers, catalysts, and low molecular weight oligomers. kpi.ua
Chemical Transformations and Functionalization of 3,4 Dibutylthiophene
Electrophilic Aromatic Substitution Reactions on the 3,4-Dibutylthiophene Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the electron-donating nature of the butyl groups activates the thiophene (B33073) ring towards electrophilic attack, primarily at the α-positions (2 and 5), which are sterically more accessible and electronically enriched. The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a carbocation intermediate, known as a σ-complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
Common electrophilic substitution reactions for thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, the bromination of this compound can be achieved using reagents like N-bromosuccinimide (NBS). The reaction with NBS in a mixture of chloroform (B151607) and acetic acid leads to the formation of 3,4-dibutyl-2-bromothiophene. rsc.org Similarly, iodination can be performed using iodine and an oxidizing agent, which introduces iodine atoms at the 2 and 5 positions of the thiophene ring. smolecule.com
The general mechanism for electrophilic aromatic substitution involves the generation of a potent electrophile that is then attacked by the π-electrons of the thiophene ring. pressbooks.pub The stability of the resulting carbocation intermediate is a key factor in determining the reaction rate and regioselectivity. For substituted thiophenes like this compound, the electron-donating butyl groups help to stabilize the positive charge in the intermediate, thereby accelerating the reaction. mnstate.edu
Nucleophilic Substitution and Addition Reactions of this compound
While the electron-rich thiophene ring is generally more susceptible to electrophilic attack, nucleophilic substitution reactions can occur on derivatives of this compound, particularly when a good leaving group is present at one of the ring positions. gatech.edupressbooks.pub For example, in 3,4-dibutyl-2-iodothiophene, the iodine atom can be displaced by various nucleophiles. smolecule.com These reactions typically proceed through an addition-elimination or an elimination-addition mechanism.
Organolithium reagents can be used to facilitate nucleophilic substitution. For instance, treatment of this compound with butyllithium (B86547) (BuLi) results in lithiation, typically at an α-position, creating a nucleophilic carbon center. rsc.org This organolithium intermediate can then react with a variety of electrophiles.
It's important to distinguish that direct nucleophilic attack on the unsubstituted this compound ring is uncommon due to the ring's inherent electron density. Functionalization to introduce leaving groups is a prerequisite for most nucleophilic substitution pathways.
Cross-Coupling Methodologies for Derivatization of this compound
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to derivatize this compound for applications in materials science. mdpi.commdpi.com These reactions typically involve a palladium or nickel catalyst and the coupling of an organometallic reagent with an organic halide or triflate. researchgate.net
Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. beilstein-journals.org For example, halogenated this compound derivatives can be coupled with various aryl or vinyl boronic acids to synthesize more complex conjugated systems.
Stille Coupling: Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. kpi.ua 3,4-Dibutyl-2-iodothiophene and 3,4-dibutyl-2,5-diiodothiophene (B3047015) are common starting materials for Stille coupling reactions, allowing for the introduction of various organic groups. smolecule.comkpi.ua For instance, the reaction of 3,4-dibutyl-2,5-diiodothiophene with E-1,2-bis(tri-n-butylstannyl)ethylene, catalyzed by a palladium complex, is used to synthesize poly(this compound-2,5-diylvinylene). kpi.ua
Hiyama Coupling: This cross-coupling reaction utilizes an organosilicon compound and an organic halide, activated by a fluoride (B91410) source and catalyzed by palladium. mdpi.com
These cross-coupling reactions are fundamental in creating oligomers and polymers containing the this compound unit, which are essential for developing organic electronic materials. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
Regioselective and Stereoselective Functionalization Approaches
Achieving regioselectivity in the functionalization of this compound is critical for controlling the properties of the resulting materials. eurekaselect.com The inherent electronic properties and steric hindrance provided by the butyl groups at the 3 and 4 positions direct electrophilic substitutions to the 2 and 5 positions. vulcanchem.comrsc.org
For further functionalization, directed metalation strategies are often employed. The use of a directing group can control the position of lithiation or borylation, thereby enabling regioselective introduction of functional groups.
Stereoselective functionalization becomes relevant when creating chiral molecules or materials. rsc.org While this compound itself is achiral, its derivatives can possess chiral centers or exhibit axial chirality in larger, more complex structures. nih.govresearchgate.net Asymmetric catalysis, using chiral ligands on the metal catalysts in cross-coupling reactions, can be employed to control the stereochemistry of the products. nih.gov For instance, the use of chiral ligands in Suzuki or Negishi couplings can lead to the formation of enantiomerically enriched products. nih.gov
Reaction Mechanisms and Kinetics of this compound Transformations
The mechanisms of the reactions involving this compound are generally consistent with those established for other thiophene derivatives.
Electrophilic Aromatic Substitution: As mentioned, this proceeds via a two-step addition-elimination mechanism where the formation of the carbocation intermediate is the rate-determining step. masterorganicchemistry.commnstate.edu The kinetics of this reaction are influenced by the concentration of both the substrate and the electrophile, as well as the stability of the intermediate. pearson.com
Nucleophilic Substitution: The mechanism can vary. For activated thiophenes, an SNAr (nucleophilic aromatic substitution) mechanism, involving a Meisenheimer complex intermediate, is common.
Theoretical studies, such as those using Density Functional Theory (DFT), can provide deeper insights into the reaction pathways and transition states, helping to understand and predict the outcomes of these transformations. osti.gov For example, computational studies can elucidate the energy barriers for different reaction pathways, explaining the observed regioselectivity. osti.gov
Polymerization Chemistry and Macromolecular Architectures of 3,4 Dibutylthiophene
Oxidative Polymerization Mechanisms for Poly(3,4-Dibutylthiophene)
Oxidative polymerization is a common and direct method for synthesizing polythiophenes, including poly(this compound). This method typically employs chemical oxidants, with ferric chloride (FeCl₃) being one of the most widely used due to its effectiveness and affordability. astrj.comacs.org The polymerization is generally understood to proceed via the oxidation of the monomer to form a radical cation. astrj.com These radical cations then couple, and subsequent deprotonation and re-oxidation steps lead to chain growth.
The proposed mechanism for the oxidative polymerization of thiophene (B33073) using FeCl₃ involves several key steps rsc.org:
Initiation : The thiophene monomer is oxidized by the oxidant (e.g., Fe³⁺) to form a radical cation.
Propagation : Two radical cations dimerize to form a dicationic dimer, which then loses two protons to yield a neutral dimer. This dimer has a lower oxidation potential than the monomer and is readily re-oxidized to its radical cation, which can then react with other monomer radical cations or oligomer radical cations to extend the polymer chain.
Termination : The reaction is typically terminated by the addition of a reducing agent like methanol (B129727) or hydrazine (B178648) to quench the reaction and de-dope the polymer, rendering it neutral and often soluble in organic solvents. ntu.edu.tw
A key consideration in the oxidative polymerization of 3-alkylthiophenes is the nature of the active species. Research suggests that for the polymerization to yield high molecular weight polymers, the FeCl₃ must be present in its solid state within the reaction mixture. google.com One hypothesis proposes that the polymerization proceeds through a radical mechanism on the crystal surface of FeCl₃, rather than a radical cation mechanism in solution, which may lead to fewer regio-irregularities in the polymer chain. google.com However, for 3,4-disubstituted thiophenes like this compound, the concept of regioregularity is moot as the substitution pattern is inherently symmetrical.
The choice of solvent and reaction temperature significantly impacts the polymerization, affecting polymer yield and molecular weight. kpi.uagoogle.com For instance, polymerization of 3-hexylthiophene (B156222) in different aromatic solvents showed that the solvent can be incorporated into the polymer chain. kpi.ua While this specific finding is for a different monomer, it highlights the complex role of the reaction medium in oxidative polymerization.
| Parameter | Condition/Reagent | Influence on Polymerization |
| Oxidant | Ferric Chloride (FeCl₃) | Acts as an oxidant/catalyst, initiating polymerization by oxidizing the monomer. google.com Its solid-state presence is crucial for high molecular weight polymer formation. google.com |
| Solvent | Chloroform (B151607), Dichloromethane, Acetonitrile, Toluene (B28343) | Affects the solubility of the monomer and oxidant, and can influence molecular weight, yield, and even become incorporated into the polymer backbone. ntu.edu.twgoogle.com |
| Temperature | 0°C to Room Temperature | Higher temperatures can increase monomer conversion but may also lead to side reactions like cross-linking. kpi.ua |
| Quenching Agent | Methanol, Hydrazine | Terminates the polymerization and de-dopes the polymer, converting it to its neutral, soluble form. ntu.edu.tw |
Transition Metal-Catalyzed Polymerization (e.g., Kumada, Stille, Suzuki, Negishi) for Poly(this compound) Synthesis
Transition metal-catalyzed cross-coupling reactions provide more controlled routes to poly(this compound) and its derivatives, offering precise control over molecular weight, polydispersity, and end-group functionality, which is difficult to achieve with oxidative polymerization.
Kumada Catalyst-Transfer Polycondensation (KCTP) : This method, also known as Grignard Metathesis (GRIM) polymerization, is a powerful chain-growth polycondensation technique for synthesizing well-defined conjugated polymers. astrj.com The mechanism involves the polymerization of a thiophene Grignard monomer (e.g., 2-bromo-5-chloromagnesio-3,4-dibutylthiophene) catalyzed by a Ni(II) complex, typically with a bidentate phosphine (B1218219) ligand like dppp (B1165662) (1,3-bis(diphenylphosphino)propane). rsc.org The key feature is the intramolecular transfer of the catalyst along the growing polymer chain, which imparts living characteristics to the polymerization. figshare.com KCTP allows for the synthesis of polymers with narrow molecular weight distributions and enables the creation of complex architectures like block copolymers. astrj.comrsc.org
Stille Polycondensation : The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. For poly(this compound) synthesis, this typically involves the polycondensation of a distannylated this compound monomer with a dihalogenated comonomer, or the self-condensation of a monomer bearing both a tin and a halogen functionality. acs.org For example, poly(this compound-2,5-diylvinylene) was synthesized via a Stille coupling between 3,4-dibutyl-2,5-diiodothiophene (B3047015) and E-1,2-bis(tri-n-butylstannyl)ethylene. figshare.com Stille polycondensation is a step-growth polymerization that is tolerant of a wide variety of functional groups. acs.org
Suzuki Polycondensation : Suzuki coupling involves the reaction between an organoboron compound (like a boronic acid or ester) and an organohalide, catalyzed by a palladium complex. It is a versatile method for forming carbon-carbon bonds. The synthesis of polythiophenes via Suzuki coupling would involve the polymerization of a dibromothiophene derivative with a thiophene-diboronic acid or ester derivative. researchgate.net Like Stille coupling, it is a step-growth process known for its mild reaction conditions and the low toxicity of its boron-containing byproducts.
Negishi Polycondensation : This method utilizes an organozinc compound coupled with an organohalide, typically catalyzed by a nickel or palladium complex. Negishi coupling is known for its high reactivity and is another valuable tool for the synthesis of conjugated polymers.
| Polymerization Method | Monomer Types | Catalyst System | Mechanism Type | Key Advantages |
| Kumada (KCTP/GRIM) | Thiophene Grignard reagents (e.g., 2-halo-5-magnesiated) | Ni(II) with phosphine ligands (e.g., Ni(dppp)Cl₂) rsc.org | Chain-growth astrj.com | Controlled molecular weight, narrow polydispersity, synthesis of block copolymers. astrj.com |
| Stille | Organotin and organohalide functionalized thiophenes | Pd(0) complexes (e.g., Pd(PPh₃)₄) acs.org | Step-growth acs.org | High tolerance for functional groups, high reaction rates. acs.org |
| Suzuki | Organoboron and organohalide functionalized thiophenes | Pd(0) or Pd(II) complexes | Step-growth | Mild conditions, environmentally benign byproducts. researchgate.net |
| Negishi | Organozinc and organohalide functionalized thiophenes | Ni or Pd complexes | Step-growth | High reactivity of organozinc reagents. |
Copolymerization Strategies Involving this compound Units
Copolymerization is a key strategy to fine-tune the properties of conjugated polymers. Incorporating this compound units into a polythiophene chain introduces steric hindrance, which forces a twist in the polymer backbone. This twisting reduces the effective conjugation length, leading to a blue shift in the absorption spectrum and an increase in the polymer's bandgap. nih.govresearchgate.net
Random Copolymers : A significant body of research has focused on the random copolymerization of this compound with 3-alkylthiophenes, such as 3-butylthiophene (B39377). nih.govresearchgate.net By varying the feed ratio of the two monomers during oxidative polymerization with FeCl₃, a series of copolymers with tunable optical and electronic properties can be synthesized. nih.govresearchgate.net The steric clash between the adjacent butyl groups in the 3,4-disubstituted units disrupts the planarity of the polymer chain, providing precise control over the conjugation length and, consequently, the color and intensity of the polymer's photoluminescence. researchgate.net
Alternating Copolymers : The synthesis of alternating copolymers, where two different monomer units are arranged in a regular A-B-A-B sequence, offers an even higher degree of structural control. cnr.it Stille and Suzuki polycondensations are well-suited for creating alternating structures by reacting two distinct difunctional monomers. For example, an alternating copolymer was synthesized via Stille coupling of a regioregularly alkylated thiophene oligomer with 2,2'-bipyridine. nih.gov An alternating copolymer of this compound and another thiophene derivative could be synthesized to precisely control the spacing between the sterically hindered units, thereby engineering the polymer's conformational and electronic properties.
| Copolymer Composition | Effect of Increasing DBT Content | Property Affected | Reference |
| Random P(BT-co-DBT) | Induces twists in the conjugated backbone | Decreases effective conjugation length | researchgate.net |
| Random P(BT-co-DBT) | Blue shift in UV-visible absorption spectra | Increases optical bandgap | nih.gov |
| Random P(BT-co-DBT) | Modifies photoluminescence spectra | Tunable light emission across the visible range | researchgate.net |
Synthesis of Block and Graft Copolymers Containing this compound Segments
The creation of block and graft copolymers allows for the combination of distinct polymer properties, such as the electronic functionality of a conjugated block with the solubility or mechanical properties of a flexible block.
Block Copolymers : These macromolecules consist of two or more long sequences (blocks) of different polymers linked together. mdpi.com Chain-growth polymerization methods like Kumada Catalyst-Transfer Polycondensation (KCTP) are ideal for synthesizing all-conjugated block copolymers. astrj.com A block copolymer containing a poly(this compound) segment could be synthesized by the sequential addition of monomers. For example, one could first polymerize a monomer like 3-hexylthiophene and then add the this compound monomer to the living polymer chain to grow a second block. This would result in a material with distinct electronic domains. Alternatively, a this compound-containing block can be combined with a non-conjugated, flexible block (e.g., polystyrene) using controlled radical or anionic polymerization, where a macroinitiator of one block is used to initiate the polymerization of the second monomer type. rsc.org
Graft Copolymers : These polymers feature a main polymer backbone with one or more side chains that are structurally distinct from the main chain. There are three main strategies for their synthesis: "grafting-from," "grafting-onto," and "grafting-through".
Grafting-from : Initiating sites are created along a polymer backbone, from which the side chains are grown. For example, a poly(this compound) backbone could be functionalized with initiator groups for a controlled radical polymerization to grow polystyrene side chains.
Grafting-onto : Pre-synthesized side chains are attached to a polymer backbone.
Grafting-through : A "macromonomer" (a polymer chain with a polymerizable end-group) is copolymerized with other monomers to form the backbone. Syntheses of graft copolymers containing thiophene units have been reported, demonstrating the feasibility of these architectures.
Main-Chain and Side-Chain Engineering in Poly(this compound) Derivatives
Engineering the main chain and side chains of poly(this compound) derivatives is a critical approach to manipulating their physical and electronic properties.
Main-Chain Engineering : This involves altering the chemical structure of the polymer backbone. For poly(this compound), this is primarily achieved through copolymerization, as discussed in section 4.4. By introducing different conjugated units (e.g., phenylene, fluorenone, or vinylene groups figshare.com) or even non-conjugated flexible spacers into the backbone, properties such as the bandgap, charge carrier mobility, and solubility can be systematically tuned. For instance, inserting vinylene units into the polythiophene backbone to create poly(this compound-2,5-diylvinylene) has been shown to lower the bandgap compared to the parent polythiophene. figshare.com
Side-Chain Engineering : The two butyl groups at the 3 and 4 positions are themselves a prime example of side-chain engineering. They are essential for ensuring the polymer is soluble in common organic solvents, a critical requirement for solution-based processing. The length and branching of these alkyl side chains can be modified to further control solubility, melting point, and solid-state packing. google.com Furthermore, functional groups can be introduced onto the ends of the butyl side chains. This post-polymerization modification allows for the attachment of other chemical moieties to impart new functionalities, such as sensing capabilities or improved interfacial properties in electronic devices, without disrupting the conjugated backbone. google.com Research on other polythiophenes has shown that introducing atoms like sulfur into the side chains (alkylthio chains) can enhance intermolecular interactions and influence thin-film morphology and charge transport. google.com
Advanced Spectroscopic and Structural Characterization of 3,4 Dibutylthiophene Systems
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Structure Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical structure, conformation, and electronic environment of 3,4-dibutylthiophene-based materials. Both ¹H and ¹³C NMR provide characteristic signals that can be assigned to specific atoms within the molecule, offering insights into monomer purity, polymer regiochemistry, and conformational dynamics.
In the ¹H NMR spectrum of this compound, the protons on the butyl chains exhibit distinct chemical shifts. For instance, the α-methylene (CH₂) protons directly attached to the thiophene (B33073) ring typically appear at a specific chemical shift, such as δ = 2.62 ppm in a poly(this compound-2,5-diylvinylene) system. kpi.ua The aromatic protons on the thiophene ring itself also provide key structural information. kpi.ua
¹³C NMR spectroscopy is equally vital for structural characterization. For example, in poly(this compound-2,5-diylvinylene), the carbon resonances can be straightforwardly assigned, confirming the polymer's microstructure. kpi.ua The chemical shifts of the thiophene ring carbons are sensitive to the electronic effects of the substituents and the degree of π-conjugation. For unsubstituted thiophene, the carbon signal appears at 125.6 ppm. In copolymers of 3-butylthiophene (B39377) and this compound, the composition of the copolymer can be determined, which in turn influences the electronic properties like the energy gap. researchgate.netacs.org
Dynamic NMR spectroscopy can be employed to study the conformational changes in molecules containing this compound units, particularly in larger, more flexible systems. acs.org Furthermore, NMR studies are crucial for analyzing structural defects in poly(3-alkylthiophene)s, which can significantly impact the material's properties. researchgate.net The method of polymerization has been shown to influence the number and correlation of these defects. researchgate.netacs.org
Below is an interactive data table summarizing typical ¹H and ¹³C NMR chemical shifts for a this compound-containing polymer.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Thiophene Ring Protons | 6.80, 6.91, 6.94 | Aromatic region | kpi.ua |
| α-CH₂ (to thiophene) | 2.62 | ~30-35 | kpi.ua |
| Other Butyl Protons | Not specified | ~14-23 | kpi.ua |
| Vinyl Protons (in PTV) | Included in aromatic region | ~120-140 | kpi.ua |
| Thiophene Ring Carbons | Not applicable | ~120-145 | kpi.uachemicalbook.com |
Vibrational Spectroscopy (FT-IR, Raman) for Delving into Molecular Vibrations and Intermolecular Interactions
FT-IR spectroscopy is particularly useful for identifying characteristic vibrational modes. For instance, in poly(this compound-2,5-diylvinylene), the out-of-plane bending of the C-H bond in a trans-vinylene group gives a distinct band around 919-922 cm⁻¹, confirming the geometry of the double bond. kpi.ua The stretching vibrations of the C-H bonds in the aromatic ring and the alkyl chains are also readily identifiable. In copolymers of 3-butylthiophene and this compound, FT-IR can be used to study the composition and its effect on the material's properties. researchgate.net
Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds and is particularly sensitive to the π-conjugated backbone of thiophene-based polymers. cnr.it Changes in the Raman spectra upon doping can reveal information about the charge carriers and the structural modifications of the polymer chain. cnr.it For instance, in copolymers of 3-butylthiophene and this compound, Raman spectroscopy can be used to study the conjugation length and energy gap. researchgate.netacs.org
The table below presents some characteristic FT-IR absorption bands for a polymer containing this compound units.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C-H out-of-plane (trans-vinylene) | 919-922 | kpi.ua |
| Aromatic C-H stretch | 3000-3100 | |
| Aliphatic C-H stretch | 2850-2960 | |
| C=C stretch (aromatic) | 1430-1650 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Understanding Electronic Transitions and Photophysics
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of this compound systems. researchgate.net These methods provide insights into the π-π* electronic transitions, the extent of conjugation, and the nature of excited states.
UV-Vis absorption spectroscopy reveals the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the absorption maximum (λ_max) is a direct measure of the electronic band gap. For oligomers and polymers of this compound, λ_max shifts to longer wavelengths (a red-shift) as the conjugation length increases. rug.nlresearchgate.net The introduction of butyl groups at the 3 and 4 positions can influence the electronic properties and solubility. In the solid state, the absorption spectra of thin films can show fine structure, indicative of intermolecular interactions and ordering. researchgate.netresearchgate.net Upon doping, new absorption bands appear at lower energies (in the near-infrared region), which are associated with the formation of polarons and bipolarons. kpi.uaresearchgate.net
Fluorescence spectroscopy provides information about the de-excitation pathways of the excited state. The emission spectrum is typically red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. photobiology.info The quantum yield and lifetime of the fluorescence are sensitive to the molecular environment and can be affected by factors such as solvent polarity and the presence of quenchers. rsc.orgacs.org For some this compound-containing materials, the fluorescence can be tuned by chemical modification or by controlling the aggregation state. researchgate.net
The following table summarizes the key photophysical data for a representative this compound-containing polymer.
| Property | Value | Reference |
| Absorption Maximum (λ_max) - Solution | Varies with solvent and conjugation length | researchgate.net |
| Absorption Maximum (λ_max) - Thin Film | Red-shifted compared to solution | researchgate.netresearchgate.net |
| Emission Maximum (λ_em) | Red-shifted from λ_max (Stokes Shift) | photobiology.info |
| Band Gap (from absorption edge) | Varies with structure | kpi.ua |
X-ray Diffraction and Scattering Techniques (e.g., Single Crystal, Powder, GIXRD) for Crystal Packing and Thin Film Morphology
X-ray diffraction (XRD) and scattering techniques are crucial for determining the arrangement of molecules in the solid state, from the precise atomic positions in a single crystal to the larger-scale morphology of a thin film. uhu-ciqso.escarleton.edu
Single-crystal X-ray diffraction (SC-XRD) provides the most detailed structural information, including bond lengths, bond angles, and intermolecular interactions, for materials that can be grown as high-quality single crystals. uhu-ciqso.esrigaku.com This technique has been used to determine the crystal structures of various oligothiophenes and related compounds, revealing how the butyl side chains influence the packing of the conjugated backbones. molaid.commolaid.com
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials, providing information about the crystalline phases present and the degree of crystallinity.
Grazing-incidence X-ray diffraction (GIXRD) is a powerful technique for studying the structure and orientation of molecules in thin films, which is particularly relevant for applications in organic electronics. measurlabs.com GIXRD can reveal whether the polymer chains are oriented "edge-on" or "face-on" with respect to the substrate, which has a significant impact on charge transport properties. researchgate.netmdpi.com Studies on thin films of polymers containing this compound units have utilized GIXRD to correlate the processing conditions with the resulting film morphology and device performance. aps.orgosti.gov
The table below indicates the type of structural information that can be obtained from different X-ray techniques.
| Technique | Information Obtained | Reference |
| Single-Crystal XRD | Precise bond lengths, bond angles, crystal packing | uhu-ciqso.esmolaid.commolaid.com |
| Powder XRD | Crystalline phases, degree of crystallinity | kpi.ua |
| GIXRD | Molecular orientation in thin films (edge-on, face-on), crystallinity | measurlabs.commdpi.comaps.org |
Advanced Mass Spectrometry and Chromatographic Coupling Techniques for Complex Mixture Analysis and Reaction Pathway Elucidation
Advanced mass spectrometry (MS) and its coupling with chromatographic techniques like gas chromatography (GC) are essential for the analysis of complex mixtures and the elucidation of reaction pathways involving this compound.
Mass spectrometry provides precise information about the molecular weight and fragmentation patterns of compounds, enabling their identification and structural characterization. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. beilstein-journals.org
Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying volatile components in a mixture. This technique can be used to analyze the products of chemical reactions used to synthesize this compound and its derivatives, helping to optimize reaction conditions and identify byproducts.
These techniques are also invaluable for studying the degradation pathways of this compound-based materials, which is important for understanding their long-term stability. By identifying the degradation products, researchers can gain insights into the mechanisms of degradation and develop strategies to improve material durability.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species in this compound Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. uni-halle.deresearchgate.net In the context of this compound systems, EPR is crucial for studying the radical cations (polarons) that are formed upon chemical or electrochemical oxidation (doping).
When a conjugated polymer like poly(this compound) is doped, electrons are removed from the π-system, creating radical cations that are mobile along the polymer chain and are responsible for electrical conductivity. EPR spectroscopy can directly probe these radical species, providing information about their concentration, electronic environment, and delocalization. uni-halle.deresearchgate.net
The g-value and hyperfine couplings observed in the EPR spectrum can give insights into the distribution of the unpaired electron's spin density over the thiophene rings and adjacent atoms. nih.gov By combining EPR with other techniques like UV-Vis-NIR spectroscopy in spectroelectrochemical experiments, the generation of radical cations can be correlated with changes in the electronic absorption spectrum, providing a comprehensive picture of the doping process. uni-halle.deresearchgate.net Studies on oligothiophenes have shown that the stability and electronic structure of the radical cations can be tuned by the substitution pattern. researchgate.net
The table below lists the key parameters obtained from EPR spectroscopy of radical species in thiophene systems.
| EPR Parameter | Information Provided | Reference |
| g-value | Electronic environment of the unpaired electron | nih.gov |
| Hyperfine Coupling | Interaction of the unpaired electron with nearby magnetic nuclei, spin density distribution | |
| Signal Intensity | Concentration of radical species | nih.gov |
Computational and Theoretical Investigations of 3,4 Dibutylthiophene
Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals, and Energetics of 3,4-Dibutylthiophene
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de Unlike traditional methods that deal with the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally more feasible for larger systems. mpg.de The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgmpg.de
In the context of this compound, DFT calculations are employed to determine its electronic structure. This involves solving the Kohn-Sham equations for the system, which treat the interacting electron system as a set of non-interacting electrons moving in an effective potential. wikipedia.org These calculations provide crucial information about the distribution of electrons within the molecule and the energies of its molecular orbitals.
A key aspect of understanding a molecule's reactivity and electronic properties lies in its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. ossila.com Its energy level is related to the molecule's ability to donate electrons, corresponding to its ionization potential. ossila.comsapub.org The HOMO is considered the nucleophilic or electron-donating orbital. libretexts.org
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. ossila.com Its energy level indicates the molecule's ability to accept electrons, related to its electron affinity. ossila.comsapub.org The LUMO is viewed as the electrophilic or electron-accepting orbital. libretexts.org
The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO gap (ΔE). sapub.org This gap is a critical parameter for predicting the electronic and optical properties of a molecule. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which is relevant for applications in organic electronics. For thiophene (B33073) oligomers, it has been shown that the HOMO-LUMO gap can be tuned by varying the number of thiophene units. sapub.org The introduction of the this compound ring into D-pi-A dyes has been shown to reduce sensitizer (B1316253) aggregation. researchgate.net
DFT calculations also allow for the determination of the energetics of this compound, including its total energy, heat of formation, and the energies of different conformations. This information is vital for assessing the stability of the molecule and its derivatives.
Table 1: Illustrative DFT-Calculated Properties for a Thiophene Derivative
| Property | Description | Typical Calculated Value (Illustrative) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 eV |
| Total Energy | The total electronic energy of the molecule in its ground state | -850 Hartrees |
| Dipole Moment | A measure of the polarity of the molecule | 1.2 Debye |
Note: The values in this table are illustrative for a generic thiophene derivative and are not specific experimental or calculated values for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Aggregation Behavior of this compound Derivatives
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and aggregation behavior of molecules. nih.govmdpi.com
For this compound and its derivatives, the butyl side chains introduce significant conformational flexibility. MD simulations can be used to explore the conformational landscape of these molecules, identifying the most stable conformations and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule's shape influences its packing in the solid state and, consequently, its electronic properties.
Furthermore, MD simulations are a powerful tool for studying the aggregation behavior of molecules in solution or in the solid state. diva-portal.orgmdpi.com For materials used in organic electronics, the way molecules pack together in thin films is critical for charge transport. MD simulations can predict how derivatives of this compound will aggregate, providing insights into the resulting morphology of the material. nsf.gov These simulations can help in designing molecules with side chains that promote favorable packing arrangements for improved device performance. Coarse-grained MD simulations, where groups of atoms are represented as single beads, can be used to study aggregation behavior over longer timescales and larger system sizes. nih.gov
Quantum Chemical Modeling of Reaction Pathways and Transition States Involving this compound
Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions. chemrxiv.orgnih.gov By mapping out the potential energy surface (PES) of a reaction, these methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. pennylane.ai A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. pennylane.ai
For this compound, quantum chemical calculations can be used to model various reactions, such as its synthesis, polymerization, or degradation. For instance, methods like the quasi-Newton method can be employed to locate transition states for specific reaction steps. researchgate.net By calculating the energies of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined. This information is invaluable for understanding the feasibility and kinetics of a reaction, allowing chemists to optimize reaction conditions or predict the stability of the molecule under different environments. The artificial force induced reaction (AFIR) method is an example of a technique used for the comprehensive exploration of chemical reaction pathways. nih.gov
Theoretical Prediction of Optical, Electronic, and Charge Transport Properties of this compound-Based Materials
A major driving force for the interest in this compound is its potential use in organic electronic materials. Theoretical methods play a crucial role in predicting the key properties of these materials before they are synthesized.
Optical Properties: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules. amazonaws.com By calculating the energies of electronic transitions, TD-DFT can predict the color of a material and its potential for use in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of a this compound unit can influence the optical properties of copolymers. researchgate.netcnr.it Graph Neural Networks are also being explored for predicting the optical properties of complex aggregates. nih.gov
Electronic Properties: As discussed in section 6.1, DFT calculations provide the HOMO and LUMO energy levels, which are fundamental electronic properties. These values are critical for designing efficient organic electronic devices, as they determine how well charge can be injected from electrodes and how charge separation can occur at interfaces in solar cells. Machine learning models are also being developed to predict the electronic properties of materials. nih.gov
Charge Transport Properties: The ability of a material to transport charge (electrons or holes) is quantified by its charge mobility. Theoretical methods can predict the charge transport properties of materials based on this compound. This often involves a multi-step approach. First, quantum chemical calculations are used to determine the electronic coupling between adjacent molecules in a crystal or aggregate. nsf.gov Then, this information is used in kinetic Monte Carlo simulations to model the movement of charge through the material and calculate the charge mobility. nih.gov These theoretical predictions can help in understanding how molecular structure and packing influence charge transport and guide the design of new materials with improved mobility. nsf.govnih.gov
Advanced Materials Applications Utilizing 3,4 Dibutylthiophene Architectures
Organic Semiconductor Applications: Charge Transport Characteristics and Device Physics (e.g., OFETs)
Derivatives of 3,4-dibutylthiophene are utilized as precursors for conductive polymers with applications in organic electronics. The π-conjugated system inherent to the thiophene (B33073) ring, made more processable by the butyl chains, is fundamental to its semiconductor properties. Polymers and copolymers incorporating this compound units have been investigated in Organic Field-Effect Transistors (OFETs) to assess their charge transport characteristics.
The charge carrier mobility (µ) is a critical parameter for semiconductor performance in applications like OFETs. While pristine poly(3-hexylthiophene) (P3HT), a related and widely studied polymer, exhibits hole mobilities around 3 x 10⁻⁴ cm²/Vs, the introduction of different structural motifs, such as in block copolymers, can significantly alter these properties. For instance, triblock copolymers featuring a diketopyrrolopyrrole (DPP) core and outer soft blocks have shown mobilities that can be improved through processing techniques like shear coating. db-thueringen.de In one study, the mobility of such a copolymer increased from 0.05 cm² V⁻¹ s⁻¹ to 0.13 cm² V⁻¹ s⁻¹ with increased shear speed. db-thueringen.de
Research into degradable networked-organic semiconductors has also provided insights into charge mobility. In a study of polymers designed for transient electronics, a polymer known as PY-t-TIPO demonstrated a charge mobility of 1.67 × 10⁻³ cm² V⁻¹ s⁻¹ in an OFET, highlighting how the number and arrangement of bonding arms in the polymer network affect charge transport even in amorphous films. rsc.org These findings underscore the importance of molecular design and processing in tuning the charge carrier mobility of thiophene-based polymers for transistor applications.
Table 1: Charge Carrier Mobility in Selected Thiophene-Based Organic Semiconductors
Organic Photovoltaics (OPVs): Design Principles and Performance of this compound-Based Active Layers
In the realm of organic photovoltaics (OPVs), this compound is incorporated into copolymers to modulate electronic properties and enhance device performance. A key design principle in OPVs is the creation of a bulk heterojunction (BHJ) active layer, where an electron-donating polymer is blended with an electron-accepting material. The energy levels and morphology of this layer are critical for efficient energy conversion, which involves light absorption, exciton (B1674681) diffusion, exciton dissociation, and charge transport. mdpi.commdpi.com
Copolymerization of this compound with other monomers, such as 3-butylthiophene (B39377), allows for the continuous modulation of electronic properties like the energy gap and conjugation length. researchgate.netresearchgate.net This tunability is crucial for optimizing the absorption spectrum of the polymer to match the solar spectrum.
Thieno[3,4-b]thiophene (TT), a fused-ring structure related to this compound, has been used as a building block for low band-gap polymers and non-fullerene acceptors (NFAs) due to its stable quinoid structure. aps.orgrsc.org For example, near-infrared NFAs have been developed by incorporating TT into a push-pull molecular architecture. rsc.org In one such study, an NFA isomer (6T4F) blended with the polymer donor PTB7-Th achieved a power conversion efficiency (PCE) of 10.74%. rsc.org Another approach involves using thiazole (B1198619) as a π-bridge in copolymers with TT, which combines the broad absorption of the TT moiety with the deep HOMO energy level of the thiazole unit. rsc.org
The performance of OPVs based on these materials is highly dependent on the device architecture and processing conditions. informaticsjournals.co.in The use of donor-acceptor block copolymers is also an area of interest, as they can self-assemble into well-defined nanostructures essential for efficient charge separation and transport. mdpi.com
Table 2: Performance of Selected OPVs with this compound Analogs
Organic Light-Emitting Diodes (OLEDs): Luminescent Properties and Device Efficiency of this compound Emitters
Research on related thieno[3,2-b]thiophene-based emitters provides insight into the potential of this class of materials. A fluorophore containing a thieno[3,2-b]thiophene (B52689) core (DMB-TT-TPA) was used as an emitter in a solution-processed OLED. beilstein-journals.org This device exhibited green emission (512 nm) with a maximum current efficiency of 10.6 cd/A, a power efficiency of 6.70 lm/W, and an EQE of 4.61%. beilstein-journals.org
The development of emitters with high photoluminescence quantum yields (PLQY) is crucial. researchgate.net For instance, certain silole-based AIEgens (Aggregation-Induced Emission luminogens) used as combined emitting and electron-transporting layers have achieved EQEs up to 5.5% with yellow emission. In the realm of pure-green emitters, hyperfluorescent OLEDs using multi-resonance emitters have reached maximum EQEs of over 28% and high brightness levels exceeding 100,000 cd/m². nih.gov Similarly, high-efficiency red OLEDs have been developed using europium complexes in a multiple-host system, achieving a current efficiency of 2.07 cd/A⁻¹ and an EQE of 1.2%. frontiersin.org These examples highlight the performance benchmarks that new thiophene-based emitters, including those derived from this compound, would be compared against.
Table 3: Performance of Selected OLEDs Featuring Thiophene-Related or Advanced Emitters
Electrochromic Materials: Optical Switching and Coloration Efficiency of Poly(this compound)
Electrochromic materials can reversibly change their optical properties, such as color and transmittance, in response to an applied voltage. This phenomenon arises from redox reactions (doping and de-doping processes) that alter the electronic structure of the material. oaes.cc Polythiophenes, including poly(this compound), are a prominent class of electrochromic polymers.
The performance of an electrochromic material is evaluated by its optical contrast (ΔT), switching time, and coloration efficiency (CE). Copolymerization is a key strategy to tune these properties. For instance, copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) and pyrene (B120774) have been shown to achieve multicolor shifts, high optical contrast (up to 46%), and high coloration efficiencies (up to 507 cm² C⁻¹). mdpi.com Similarly, copolymers of 3-butylthiophene and this compound exhibit optical properties that can be continuously modulated by adjusting the monomer ratio in the polymer chain. researchgate.net
Studies on fused thiophene polymers like poly(thieno[3,2-b]thiophene) (PTT) have shown that structural modifications significantly impact electrochromic performance. PTT displayed a high optical contrast of 35%, a fast response time of 1.0 s, and a maximum coloration efficiency of 94 cm² C⁻¹. oaes.ccoaepublish.com In another example, a dual-polymer device using poly(3,4-(1,4-butylene-(2-ene)dioxy)thiophene) (PBueDOT) achieved an exceptionally high coloration efficiency of 930 cm² C⁻¹ and a response time under 80 ms. nih.gov Micropatterning of electrochromic thin films, such as poly(3,4-ethylenedioxythiophene) (PEDOT), has also been shown to enhance color-switching rates and coloration efficiency. nih.gov These results demonstrate the vast potential for designing high-performance electrochromic materials and devices based on the versatile thiophene backbone.
Table 4: Electrochromic Properties of Selected Thiophene-Based Polymers
Chemiresistive and Optical Sensing Platforms (Excluding biological applications)
Materials derived from this compound can be employed in sensing platforms that detect analytes through changes in their electrical resistance (chemiresistive) or optical properties (optical sensing). The principle behind these sensors is the interaction between the analyte and the thiophene-based material, which modulates the polymer's conjugation, charge carrier concentration, or refractive index.
Optical switching sensors can be developed from materials that respond to external stimuli like acidic or alkaline gases. doi.org For example, hydrogen-bonded organic framework (HOF) films have been designed to exhibit structure-dependent optical switching. In one study, HOF films were prepared on an optical waveguide, and their interaction with gases like ethylenediamine (B42938) (EDA) induced a detectable change in the refractive index, demonstrating ON/OFF gas sensing capabilities. doi.org The selectivity of these sensors can be tuned by modifying the film's structure through processing conditions like temperature. doi.org
Another approach involves exploiting the nonlinear optical properties of thiophene-containing polymers. The interaction with an analyte can alter effects like two-photon absorption, leading to a measurable signal. researchgate.net While biological materials like photoactive yellow protein (PYP) have been explored for all-optical switching, the principles can be extended to synthetic polymers. nih.gov In such systems, light is used to control the state of the material, and interactions with analytes can modulate this light-induced switching behavior, forming the basis for an optical sensor.
Advanced Functional Coatings and Thin Films Incorporating this compound
The solubility imparted by the dibutyl groups makes this compound and its polymers suitable for solution-based deposition techniques, enabling the fabrication of advanced functional coatings and thin films. These films are central to many of the applications discussed, including OFETs, OPVs, and electrochromic devices.
The properties of these thin films are highly dependent on the deposition method (e.g., spin coating, shear coating) and subsequent processing, which influence the molecular packing and crystallinity. db-thueringen.defrontiersin.org For instance, using green solvents for the polymerization and processing of PEDOT, a related conductive polymer, can effectively tune the chain length and conductivity of the resulting thin film. frontiersin.org
The mechanical properties of polythiophene thin films are also an area of active research. Studies on poly(3-hexylthiophene) (P3HT) have shown that ultra-thin films (<10 nm) can exhibit improved tensile properties compared to thicker films. rsc.org A single-layer film with a thickness of about 2 nm demonstrated the best tensile resistance, and devices fabricated with these films retained 25% of their initial charge mobility even after being stretched to 100% tensile strain. rsc.org This combination of electronic function and mechanical robustness is critical for the development of flexible and stretchable electronics.
Exploration in Supramolecular Assembly and Self-Organization of this compound Derivatives
Supramolecular chemistry explores the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that guide molecules to self-assemble into well-defined, functional architectures. Derivatives of this compound are excellent candidates for supramolecular assembly due to their rigid π-conjugated core and flexible alkyl side chains.
Researchers have synthesized π-expanded oligothiophene macrocycles starting from this compound. rsc.org These macrocycles can form highly ordered structures, as confirmed by X-ray analysis, and can create donor-acceptor complexes through self-organization. rsc.org This controlled assembly is crucial for creating the specific morphologies needed in electronic devices.
Furthermore, this compound has been used as a building block in the synthesis of ligands for metallo-supramolecular structures. For example, it has been incorporated into thiophene-linked bipyridine oligomers, which can then be used to form complex architectures with metal ions. tandfonline.comacs.org These organized systems can exhibit unique photophysical and electrochemical properties, opening avenues for their use in catalysis, sensing, and molecular electronics. The self-assembly of coronene (B32277) derivatives, guided by host-guest interactions, has also been explored for applications like imaging and drug delivery, demonstrating the broad utility of supramolecular chemistry principles. nankai.edu.cn
Future Research Directions and Interdisciplinary Prospects for 3,4 Dibutylthiophene
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
Future research will likely focus on developing more sustainable and efficient methods for synthesizing 3,4-dibutylthiophene and its derivatives. While established methods like Pd(0)-promoted cross-coupling reactions have proven effective, there is a growing need for greener alternatives that minimize waste and utilize less hazardous reagents. academie-sciences.fr One promising approach involves the optimization of one-pot syntheses, which can streamline the production of complex molecules like 2,5-diethynyl-3,4-dibutylthiophene substituted multitopic bipyridine ligands. orcid.org Another area of exploration is the use of phase transfer experimental conditions to facilitate the synthesis of thiophene-grafted bipyridine ligands. researchgate.net
A notable challenge in current synthetic routes is the difficulty in separating desired compounds, as seen in some preparations of materials for polymer solar cells. google.com Designing new synthetic pathways that yield high-purity products with minimal purification steps is a critical goal. For instance, a newly designed route for a key intermediate in the synthesis of the polymer PBTT-F resulted in a high total yield of 81.5%, demonstrating the potential for significant improvements. google.com The development of methods that repurpose waste, such as the use of brominated wastewater in electrophilic bromination, also represents a step towards more sustainable chemical manufacturing. vulcanchem.com
| Synthetic Method | Key Features | Potential Advantages | Reference |
| Pd(0) Promoted Cross-Coupling | Versatile for C-C bond formation. | High yields for extended ligand synthesis. academie-sciences.fr | academie-sciences.fr |
| One-Pot Synthesis | Multiple reaction steps in a single reactor. | Increased efficiency and reduced waste. orcid.org | orcid.org |
| Phase Transfer Catalysis | Facilitates reactions between reactants in different phases. | Facile synthesis of thiophene-grafted ligands. researchgate.net | researchgate.net |
| Optimized Multi-step Synthesis | Redesigned reaction pathways. | Higher total yields and easier purification. google.com | google.com |
Exploration of Advanced Polymer Architectures and Composites with this compound
The incorporation of this compound into advanced polymer architectures and composites is a burgeoning field with significant potential. The steric hindrance provided by the this compound units can be strategically used to control the conformation and conjugation length of polymers, thereby tuning their optical and electronic properties. researchgate.net This "chemical tailoring" allows for the creation of materials with specific energy gaps for applications in electrochromic devices and photovoltaics. researchgate.netcnr.it
Future research will likely explore the synthesis of novel copolymers where this compound is combined with other functional monomers to create materials with tailored properties. For example, the copolymerization of 3-butylthiophene (B39377) and this compound allows for the creation of materials with tunable optical properties based on the copolymer's composition. researchgate.net The development of poly(thiophene-2,5-diylvinylene)s with this compound units has led to soluble, deep blue polymers that become transparent when doped, highlighting their potential for electro-optical applications. kpi.ua Furthermore, the creation of composites by blending this compound-containing polymers with other materials, such as fullerenes or inorganic nanowires, could lead to enhanced performance in devices like solar cells and thermoelectric generators. researchgate.netfrontiersin.org The investigation of advanced polymer architectures, such as those with stimuli-responsive properties, could also open up new applications. ugent.be
Integration of this compound into Emerging Nanomaterials and Hybrid Systems
The integration of this compound into nanomaterials and hybrid systems is a promising avenue for creating next-generation electronic and optoelectronic devices. The unique properties of nanomaterials, such as high surface area and quantum confinement effects, can be combined with the desirable electronic characteristics of this compound-based polymers to create materials with synergistic functionalities. nih.govresearchgate.net
One area of interest is the development of hybrid systems for biological applications, where nanoparticles are embedded within nanofibers. nih.gov For instance, this compound-containing polymers could be electrospun into nanofibers to create scaffolds for tissue engineering or as components of biosensors. mdpi.com In the realm of electronics, the creation of hybrid materials, such as those combining this compound-based polymers with inorganic components like selenium nanowires, has been shown to enhance thermoelectric properties. frontiersin.org The synthesis of oligomeric ligands incorporating this compound units for the creation of metal-organic frameworks (MOFs) and other coordination polymers is another active area of research. acs.org These hybrid systems could find applications in catalysis, gas storage, and sensing.
| Hybrid System | Potential Application | Key Benefit | Reference |
| Polymer-Nanoparticle Composites | Biosensors, Drug Delivery | High surface area and tailored functionality. nih.govmdpi.com | nih.govmdpi.com |
| Organic-Inorganic Hybrid Materials | Thermoelectrics | Enhanced power factor through interface engineering. frontiersin.org | frontiersin.org |
| Metal-Organic Frameworks (MOFs) | Catalysis, Sensing | Tunable porosity and electronic properties. acs.org | acs.org |
Addressing Challenges in Device Performance and Stability of this compound-Based Materials
A critical focus for future research is to address the challenges related to the performance and long-term stability of devices incorporating this compound-based materials. While these materials show great promise, issues such as charge recombination, dye aggregation, and degradation under operational stress can limit their practical application. torontomu.ca
In the context of polymer solar cells, the introduction of this compound can influence the morphology of the active layer, which in turn affects device efficiency and stability. For example, a polymer donor, PBTT-F, when blended with the acceptor Y6, yielded a high power conversion efficiency of 16.1% and demonstrated good stability over 700 hours. google.com However, in other systems, the steric hindrance from the dibutyl groups can lead to a more twisted polymer backbone, which may be beneficial for stability but can also reduce the short-circuit current density. nih.gov Research into the thermal properties of these materials is also crucial, as conformational changes at elevated temperatures can impact device performance. nih.gov Future work will need to systematically investigate the structure-property-performance relationships to design materials with an optimal balance of efficiency and stability for various applications, including organic field-effect transistors (OFETs) and electro-optic modulators. vulcanchem.comgoogle.com
Predictive Modeling and Machine Learning Applications in this compound Research
The application of predictive modeling and machine learning (ML) is set to revolutionize the field of materials science, and this compound research is no exception. These computational tools can accelerate the discovery and design of new materials by identifying promising candidates and predicting their properties before they are synthesized in the lab. turing.ac.ukresearchgate.net
Machine learning models can be trained on existing experimental data to predict the outcomes of chemical reactions, the electronic properties of new polymers, and the performance of devices. mdpi.comnih.gov For example, ML could be used to predict the power conversion efficiency of a solar cell based on the molecular structure of the this compound-containing polymer and the device architecture. nih.gov Furthermore, computational studies using techniques like Density Functional Theory (DFT) can provide insights into the electronic structure and conformation of these materials, which can then be used to inform the design of improved materials. researchgate.netmdpi.com The integration of ML with high-throughput screening and automated synthesis platforms could create a closed-loop system for the rapid discovery and optimization of this compound-based materials for a wide range of applications.
Q & A
Q. Table 1: Characterization Techniques
| Technique | Key Parameters | Application |
|---|---|---|
| NMR | Chemical shifts, coupling | Regioselectivity confirmation |
| MS | Molecular ion peak (m/z 196) | Purity and molecular weight analysis |
| IR | Functional group absorption | Structural motif identification |
Advanced: How can discrepancies in NMR characterization data be resolved when synthesizing this compound derivatives?
Methodological Answer:
Discrepancies often arise from residual solvents, isomerization, or dynamic effects. Mitigation strategies:
- Solvent Selection: Use deuterated solvents (e.g., CDCl₃) and ensure complete solvent evaporation .
- Variable-Temperature NMR: Probe dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
- Cross-Validation: Compare data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Case Study: A 2023 study resolved conflicting δ 2.8 ppm signals by identifying trace ethyl acetate impurities via HSQC .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Handling: Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. Avoid sparks/open flames due to flammability (flash point ~110°C) .
- Storage: Store under argon at 2–8°C to prevent oxidation .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note: No acute toxicity data is available; treat as a potential irritant based on structural analogs .
Advanced: What role does this compound play in the stability of supramolecular assemblies under varying thermal conditions?
Methodological Answer:
In supramolecular systems (e.g., π-conjugated polymers), this compound enhances thermal stability via steric protection of the backbone. To assess:
- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Td) of assemblies with/without butyl substituents .
- DSC Studies: Monitor glass transition temperatures (Tg) to evaluate rigidity-flexibility balance .
- In Situ XRD: Track structural changes at elevated temperatures (e.g., 100–200°C) .
Finding: A 2022 study reported a 40°C increase in Td for butyl-substituted polymers vs. unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
